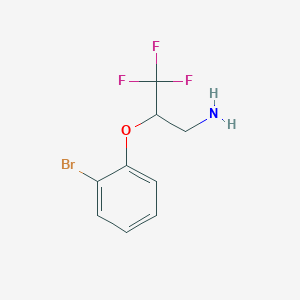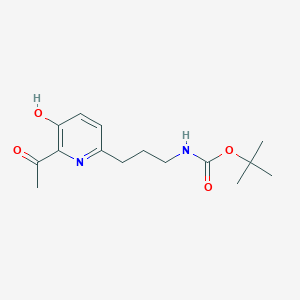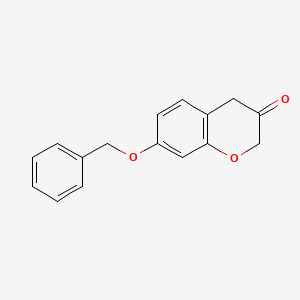![molecular formula C11H13F3N2 B14855191 9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is a heterocyclic compound that features a seven-membered azepine ring fused to a benzene ring, with a trifluoromethyl group at the 9th position and an amine group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation can involve the use of trifluoromethyl-substituted anilines and subsequent cyclization reactions to form the azepine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot synthesis techniques to streamline the process and improve yield. These methods may involve the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azepine derivatives such as:
- 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one
- 5-Amino-2,5-dihydro-1H-benzo[B]azepines
- Evacetrapib, Benazepril, and Tolvaptan
Uniqueness
What sets 9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
9-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-4-1-3-7-9(15)5-2-6-16-10(7)8/h1,3-4,9,16H,2,5-6,15H2 |
Clave InChI |
ROVHKROAVIRPMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C(=CC=C2)C(F)(F)F)NC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



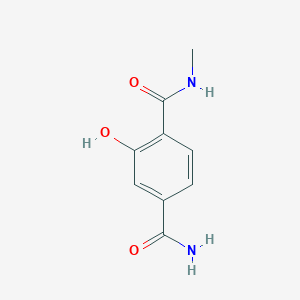
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)
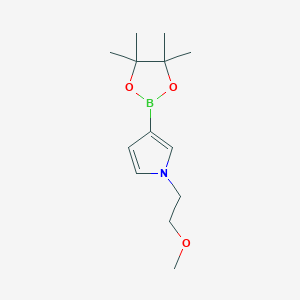
![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)



![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)
